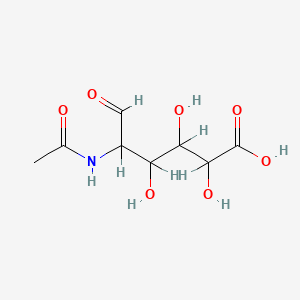
5-Acetamido-2,3,4-trihydroxy-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetamido-2,3,4-trihydroxy-6-oxohexanoic acid: is a chemical compound with the molecular formula C8H13NO7 and a molecular weight of 235.19 g/mol . N-acetyl-L-altrosaminouronic acid . This compound is primarily used in research settings and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid typically involves the following steps:
Acetylation: The starting material, an amino sugar, undergoes acetylation to introduce the acetamido group.
Oxidation: The hydroxyl groups are oxidized to form the trihydroxy structure.
Hydrolysis: The compound is then hydrolyzed to yield the final product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The acetamido group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Leads to the formation of carboxylic acids or ketones.
Reduction: Results in the formation of alcohols.
Substitution: Produces various substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its role in metabolic pathways and enzyme interactions.
Medicine:
- Explored for its potential therapeutic applications, although not yet approved for medical use.
Industry:
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison:
- 6-Acetamido-2-oxohexanoic acid : Similar in structure but lacks the trihydroxy groups, which may result in different reactivity and applications .
- 4,5,6-Trihydroxy-2-oxo-hexanoic acid : Similar in having multiple hydroxyl groups but differs in the position of the acetamido group, affecting its chemical behavior .
Properties
CAS No. |
32452-11-2 |
|---|---|
Molecular Formula |
C8H13NO7 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C8H13NO7/c1-3(11)9-4(2-10)5(12)6(13)7(14)8(15)16/h2,4-7,12-14H,1H3,(H,9,11)(H,15,16)/t4-,5-,6+,7+/m1/s1 |
InChI Key |
MQWZJOSNNICZJE-JWXFUTCRSA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O |
Isomeric SMILES |
CC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O |
Key on ui other cas no. |
57496-35-2 |
Synonyms |
ManNAcUA N-acetylmannosaminuronic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















